
1,1,4-Trimethyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Trimethyl-1H-indene is an organic compound with the molecular formula C12H14. It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of three methyl groups attached to the indene structure, specifically at the 1, 1, and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4-Trimethyl-1H-indene can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 1,4-dimethyl-1,3-cyclohexadiene with formaldehyde followed by dehydrogenation can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yields and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization and dehydrogenation steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4-Trimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products:
Oxidation: 1,1,4-Trimethyl-1H-indanone or this compound-2-carboxylic acid.
Reduction: 1,1,4-Trimethyl-1H-indane.
Substitution: Various alkylated or acylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,1,4-Trimethyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1,4-Trimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3-Trimethyl-1H-indene
- 1,1,5-Trimethyl-1H-indene
- 2-Methylindene
Comparison: 1,1,4-Trimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to 1,1,3-Trimethyl-1H-indene and 1,1,5-Trimethyl-1H-indene, the 1,1,4-isomer may exhibit different steric and electronic effects, leading to variations in its reactivity and applications. Similarly, 2-Methylindene, with only one methyl group, will have distinct properties and uses.
Eigenschaften
CAS-Nummer |
676126-79-7 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1,1,4-trimethylindene |
InChI |
InChI=1S/C12H14/c1-9-5-4-6-11-10(9)7-8-12(11,2)3/h4-8H,1-3H3 |
InChI-Schlüssel |
CYZSNXKQNHWHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(C2=CC=C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


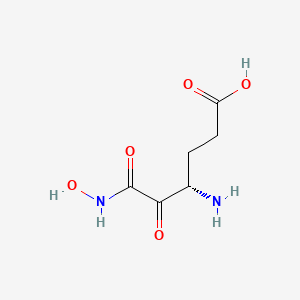
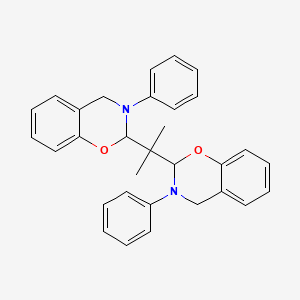
silane](/img/structure/B15158801.png)
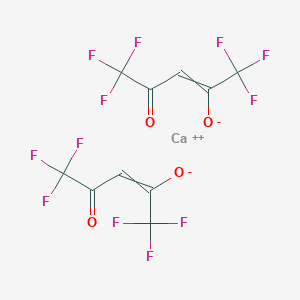
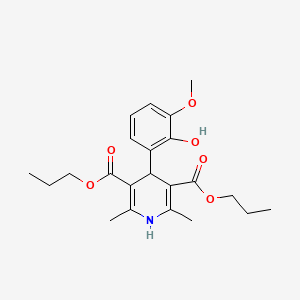
![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
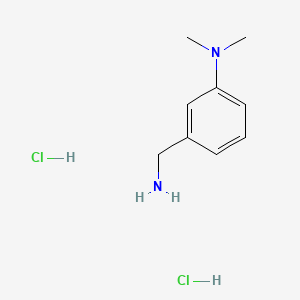
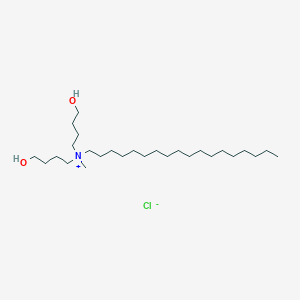
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)
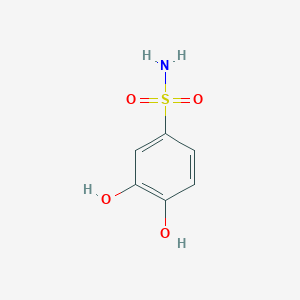
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)

![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
